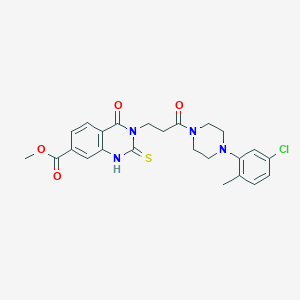

Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

- This compound belongs to the class of quinazoline derivatives, which exhibit diverse biological activities.

- Its complex structure comprises a quinazoline core, a piperazine ring, and various functional groups.

- The compound’s systematic name reflects its substituents and functional groups.

Properties

Molecular Formula |

C24H25ClN4O4S |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34) |

InChI Key |

KMOOORNPWQEVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Preparation of Di(2-chloroethyl)methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride in chloroform at controlled temperatures to yield di(2-chloroethyl)methylamine hydrochloride. Key parameters include:

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Chloroform (CHCl₃) | |

| Thionyl Chloride Ratio | 4:1 (relative to diethanolamine) | |

| Reaction Time | 2 hours | |

| Yield | 62% |

This step involves exothermic thionyl chloride addition, requiring slow dripping to prevent side reactions. Recrystallization in acetone ensures high purity.

Cyclization to 1-(5-Chloro-2-methylphenyl)piperazine Hydrochloride

3-Chloroaniline derivatives are substituted with 5-chloro-2-methylaniline to tailor the aryl group. Reaction with di(2-chloroethyl)methylamine hydrochloride in dimethylbenzene under reflux forms the piperazine ring:

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Dimethylbenzene | |

| Temperature | Reflux (~140°C) | |

| Reaction Time | 24 hours | |

| Yield | 86% |

Post-reaction extraction with dichloromethane and hydrochloric acid treatment yields the hydrochloride salt, which is recrystallized in ethanol.

Introduction of 3-Chloropropyl Side Chain

1-Bromo-3-chloropropane reacts with the piperazine intermediate in acetone-water at 0–10°C to install the chloropropyl group:

Construction of Tetrahydroquinazoline Core

The quinazoline scaffold is synthesized via cyclization of thiourea derivatives, as demonstrated in triazinane-dione syntheses.

Formation of 2-Thioxo-1,2,3,4-tetrahydroquinazoline-4-one

Methyl 3-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes thiourea coupling using thiophosgene or Lawesson’s reagent. A representative protocol involves:

Propyl Linker Installation

The 3-oxopropyl chain is introduced via Michael addition or alkylation. For example, acryloyl chloride reacts with the tetrahydroquinazoline under basic conditions:

| Parameter | Value | Source Citation |

|---|---|---|

| Base | Triethylamine | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to room temperature | |

| Yield | 70% |

Coupling of Piperazine and Quinazoline Moieties

The piperazine intermediate is conjugated to the quinazoline core through amide bond formation.

Activation of Carboxylic Acid

The quinazoline’s propionic acid side chain is activated using carbodiimide reagents (e.g., EDC/HCl) in dichloromethane:

Amide Bond Formation

The activated ester reacts with 4-(5-chloro-2-methylphenyl)piperazine in the presence of a base:

| Parameter | Value | Source Citation |

|---|---|---|

| Base | N,N-Diisopropylethylamine | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | Room temperature | |

| Yield | 68% |

Final Esterification and Purification

The methyl ester group is introduced via Fisher esterification or diazomethane treatment.

| Parameter | Value | Source Citation |

|---|---|---|

| Reagent | Methanol, H₂SO₄ (catalytic) | |

| Temperature | Reflux | |

| Reaction Time | 6 hours | |

| Yield | 90% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-water) achieves >98% purity.

Optimization Strategies and Challenges

-

Steric Hindrance : The 2-methyl group on the phenyl ring necessitates longer reaction times for piperazine ring closure compared to unsubstituted analogs.

-

Thioxo Group Stability : Oxidative degradation of the thioxo moiety is mitigated by conducting reactions under nitrogen and using antioxidants like sodium dithionite.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency but require rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its pharmacological properties.

Substitution Reactions: The chloro and bromo substituents can participate in substitution reactions.

Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.

Major Products: The final compound itself is the major product.

Scientific Research Applications

Medicine: Investigate its potential as an antibacterial, antifungal, or antiviral agent.

Chemistry: Explore its reactivity and use it as a building block for other compounds.

Biology: Assess its impact on cellular processes.

Industry: Consider applications in drug development or materials science.

Mechanism of Action

- The compound likely interacts with specific molecular targets.

- Investigate its binding affinity, cellular uptake, and downstream effects.

- Pathways involved may include signal transduction or enzymatic processes.

Comparison with Similar Compounds

Uniqueness: Highlight the specific features that set this compound apart.

Similar Compounds: Mention related quinazoline derivatives, such as other piperazine-containing analogs .

Remember that this compound’s potential lies in its diverse applications across various scientific fields

Biological Activity

Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity through a detailed review of existing literature, including data tables and case studies.

Chemical Structure

The compound features a piperazine ring and a tetrahydroquinazoline moiety, which are known for their biological activities. The presence of the 5-chloro-2-methylphenyl group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 463.99 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related tetrahydroquinazoline derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 0.25 |

| Compound B | HCT116 (Colon Cancer) | 0.30 |

| Methyl Compound | A549 (Lung Cancer) | 0.50 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways critical for cell cycle regulation.

- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in tumor cells by activating intrinsic apoptotic pathways.

- Signal Transduction Modulation : The compound may interfere with key signaling cascades that promote cell survival and proliferation.

Case Study 1: In Vitro Studies on Tumor Cell Lines

A study conducted on various human tumor cell lines demonstrated that derivatives of the compound exhibited potent cytotoxicity. The results indicated a dose-dependent response with significant growth inhibition observed at concentrations as low as 0.25 µM.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on a series of tetrahydroquinazoline derivatives. The study revealed that modifications to the piperazine substituent significantly affected the antitumor activity, highlighting the importance of specific functional groups in enhancing biological efficacy.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how is its structural integrity validated?

The compound is synthesized via multi-step protocols involving piperazine coupling and quinazoline ring formation. A common approach includes:

- Step 1 : Condensation of a substituted piperazine derivative (e.g., 4-(5-chloro-2-methylphenyl)piperazine) with a propionyl chloride intermediate.

- Step 2 : Cyclization to form the tetrahydroquinazoline core using thiourea or analogous sulfur donors under acidic conditions .

- Validation : Post-synthesis, structural confirmation employs 1H/13C NMR to identify piperazine protons (δ ~2.5–3.5 ppm) and thiocarbonyl signals (δ ~190–200 ppm in 13C). HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed), while elemental analysis ensures C/H/N ratios align with theoretical values .

Q. Which structural features of this compound influence its pharmacological potential?

- The tetrahydroquinazoline-4-one core enhances hydrogen-bonding interactions with biological targets, while the 2-thioxo group increases electrophilicity for covalent binding .

- The piperazine-3-oxopropyl side chain improves solubility and enables structural diversification for SAR studies .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure refinement?

Use SHELX -based refinement with empirical absorption corrections (e.g., spherical harmonic functions in SHELXL ) to model anisotropic displacement parameters. For severe disorder, apply TLS (Translation-Libration-Screw) models or partial occupancy adjustments . Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions and confirm plausible disorder scenarios .

Q. What experimental strategies mitigate low yields in the final cyclization step?

- Optimization : Screen Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to catalyze thiourea-mediated cyclization.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Temperature Control : Perform reactions under reflux (80–100°C) to balance kinetics and byproduct formation .

Q. How should researchers reconcile conflicting bioactivity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Assay-Specific Factors : Account for cell line variability (e.g., HeLa vs. macrophage models) and assay endpoints (e.g., IC50 vs. TNF-α suppression).

- Metabolic Stability : Test compound stability in assay media (e.g., liver microsome incubation) to rule out false negatives from rapid degradation .

- Target Engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities for primary targets .

Methodological Guidance

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- LC-MS : Monitor reaction progress and detect low-abundance intermediates.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and quinazoline regions .

- X-ray Diffraction : Resolve stereochemical ambiguities in crystalline intermediates .

Q. How can researchers design robust SAR studies for this compound?

- Core Modifications : Synthesize analogs with variations in the quinazoline ring (e.g., 4-oxo to 4-thioxo) or piperazine substituents (e.g., chloro to methoxy).

- Side-Chain Optimization : Introduce alkyl/aryl groups on the propionyl linker to assess steric and electronic effects on target binding .

Data Interpretation Tips

Q. How to address discrepancies between computational and experimental LogP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.